![molecular formula C19H19N3O2 B5528964 N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide](/img/structure/B5528964.png)
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide, commonly known as HQPA, is a compound that has gained significant attention in the field of medicinal chemistry. HQPA is a small molecule that has been synthesized and studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of HQPA is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. HQPA has also been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
HQPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. HQPA has also been shown to inhibit the growth of tumors by inhibiting the activity of certain proteins involved in tumor growth. Additionally, HQPA has been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HQPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. HQPA is also stable under various conditions, making it suitable for use in different experimental settings. However, HQPA has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, HQPA has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of HQPA. One potential direction is the further study of its potential therapeutic applications in various diseases. HQPA has shown promise as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer, and further studies could help determine its efficacy in these diseases. Another potential direction is the development of more efficient synthesis methods for HQPA. The current synthesis method is complex and requires expertise in organic chemistry, and the development of more efficient methods could make HQPA more accessible for research. Lastly, the study of HQPA in animal models could provide valuable insights into its potential therapeutic applications and mechanisms of action.
Métodos De Síntesis
HQPA can be synthesized through a multi-step process involving the reaction of 4-hydroxy-2-quinolinecarboxaldehyde with L-phenylalanine methyl ester hydrochloride. The reaction produces the intermediate product, which is then purified and subjected to further reactions to obtain HQPA. The synthesis of HQPA is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
HQPA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. HQPA has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal infections.
Propiedades
IUPAC Name |
(2S)-2-[(4-oxo-1H-quinolin-2-yl)methylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-19(24)17(10-13-6-2-1-3-7-13)21-12-14-11-18(23)15-8-4-5-9-16(15)22-14/h1-9,11,17,21H,10,12H2,(H2,20,24)(H,22,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHSNXDXDRMHD-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

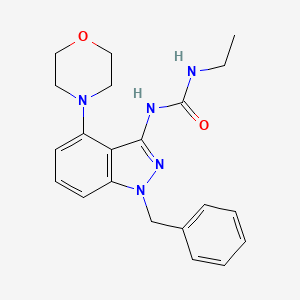
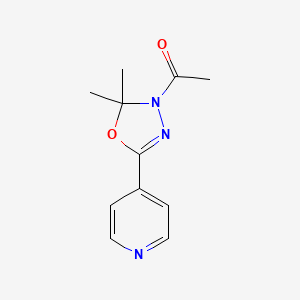

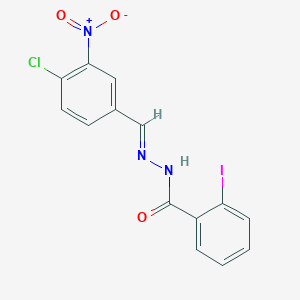


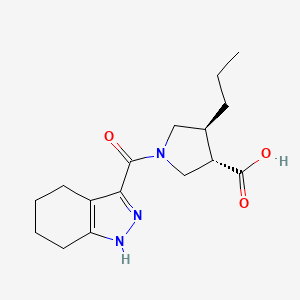


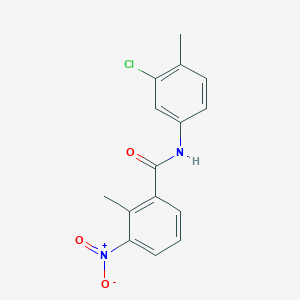
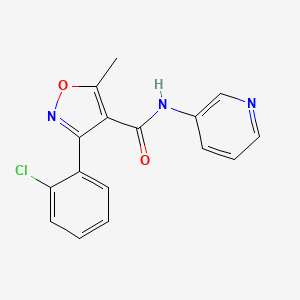
![3-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5528974.png)
![2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528978.png)
![N,N,1-trimethyl-3-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5528985.png)